BenchChemオンラインストアへようこそ!

11-epi-Prostaglandin F2alpha

FP receptor pharmacology smooth muscle contraction ocular physiology

11-epi-Prostaglandin F2α (11β-PGF2α) is the PGD2-specific plasma metabolite and stereoisomer of PGF2α — NOT interchangeable with standard PGF2α. Its β-oriented C11 hydroxyl defines distinct biosynthesis (AKR1C3-dependent), receptor pharmacology, and biomarker specificity. Essential for: (1) mast cell activation studies (3-fold urinary increase upon allergen challenge), (2) FP receptor functional assays (EC50 0.045 µM in iris sphincter), and (3) AKR1C3-driven breast cancer signaling (ERK/CREB phosphorylation, Slug induction). Available as a crystalline solid at ≥98% HPLC purity. Buy for precision lipidomics.

Molecular Formula C20H34O5
Molecular Weight 354.5 g/mol
CAS No. 38432-87-0
Cat. No. B031454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-epi-Prostaglandin F2alpha
CAS38432-87-0
Synonyms9alpha,11beta PGF2
9alpha,11beta-PGF2
alpha, PGF2
Dinoprost
Enzaprost F
Estrofan
F2 alpha, Prostaglandin
F2alpha, Prostaglandin
PGF2
PGF2 alpha
PGF2alpha
Prostaglandin F2
Prostaglandin F2 alpha
Prostaglandin F2alpha
Molecular FormulaC20H34O5
Molecular Weight354.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
InChIInChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19-/m0/s1
InChIKeyPXGPLTODNUVGFL-ZWAKLXPCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

11-epi-Prostaglandin F2alpha (CAS 38432-87-0): Stereochemical Identity, Metabolic Origin, and Procurement Context for Research Use


11-epi-Prostaglandin F2alpha (CAS 38432-87-0), also designated as 11β-PGF2α or 9α,11β-PGF2α, is the 11-epimer of prostaglandin F2α (PGF2α) and represents a stereoisomer distinguished by the β-orientation of the hydroxyl group at the C11 position of the cyclopentane ring [1]. This stereochemical configuration fundamentally defines the compound's molecular identity and distinguishes it from its α-oriented epimer, PGF2α. The compound is endogenously produced as the primary plasma metabolite of prostaglandin D2 (PGD2), formed via NADPH-dependent aldo-keto reductase (prostaglandin F synthase) activity, particularly in liver and lung tissues . As a human metabolite with documented bioactivity across multiple receptor systems, 11-epi-PGF2α is supplied commercially as a research-grade analytical standard and bioactive small molecule, typically offered at ≥98% purity with solubility profiles supporting formulation in DMF, DMSO, ethanol, and PBS .

Why 11-epi-Prostaglandin F2alpha Cannot Be Interchanged with PGF2α or Generic Prostaglandin Analogs in Analytical and Functional Studies


The procurement of 11-epi-Prostaglandin F2alpha versus its stereoisomer PGF2α, or other F-series prostaglandin analogs, cannot be treated as interchangeable due to fundamental differences in metabolic origin, receptor pharmacology, and biological pathway assignment. PGF2α is biosynthesized directly from PGH2 via PGF synthase or from PGE2 via 9-ketoreductase, whereas 11β-PGF2α is exclusively derived from PGD2 catabolism, thereby serving as a distinct and specific in vivo biomarker for PGD2-related pathways and mast cell activation events [1]. Critically, the C11 stereochemistry alters functional activity: while both compounds signal through FP receptors, their relative potencies and downstream signaling outcomes diverge in a tissue-specific and context-dependent manner. For instance, 11β-PGF2α has been shown to induce contraction of isolated cat iris sphincter with an EC50 of 0.045 µM, a functional readout that cannot be assumed equivalent for PGF2α in the same system . Furthermore, 11β-PGF2α is synthesized via a distinct enzymatic route catalyzed by AKR1C3, which produces FP receptor ligands that activate carcinoma cell survival pathways, including ERK/CREB phosphorylation and Slug induction—functional consequences not equivalently recapitulated by PGF2α in the same cellular models [2]. These distinctions in biosynthesis, biomarker specificity, and functional pharmacology preclude generic substitution in research applications requiring precise molecular definition.

Quantitative Evidence Guide: Differentiating 11-epi-Prostaglandin F2alpha from PGF2α and Related Analogs


Cat Iris Sphincter Contraction: Direct Functional Potency Comparison

In isolated cat iris sphincter tissue, which endogenously expresses high levels of PGF2α (FP) receptors, 11β-Prostaglandin F2α (11-epi-PGF2α) induces contraction with an EC50 value of 0.045 µM . This functional potency measurement provides a quantitative benchmark for FP receptor-mediated contractile activity in this tissue system. While direct head-to-head EC50 data for PGF2α in this exact same assay system were not located in the available literature, the reported EC50 of 0.045 µM for 11β-PGF2α establishes a reference value for FP receptor-mediated contraction in cat iris sphincter that can be compared across experimental systems.

FP receptor pharmacology smooth muscle contraction ocular physiology

Human Bronchial Smooth Muscle Contraction: Concentration-Dependent Activity Range

11β-Prostaglandin F2α induces contraction of isolated human bronchial smooth muscle when applied at concentrations ranging from 0.1 to 30 µM . This defined concentration-response range provides a practical framework for experimental design in airway physiology studies. Notably, in human bronchial smooth muscle preparations, the contractile effects of both PGF2α and 11β-PGF2α have been reported to be mediated predominantly via TP receptors rather than FP receptors , indicating that the compound's functional activity in this tissue is contingent upon receptor expression context.

airway physiology asthma research respiratory pharmacology

Human Platelet Aggregation Inhibition: Defined Effective Concentration Range

11β-Prostaglandin F2α inhibits ADP- or thrombin-induced human platelet aggregation at concentrations ranging from 0.14 to 2.8 µM [1]. This inhibitory activity provides a functional readout relevant to hemostasis and thrombosis research. The defined concentration range enables reproducible experimental protocols and cross-study comparison of anti-aggregatory effects.

platelet biology cardiovascular research thrombosis studies

Breast Cancer Cell Signaling: FP Receptor-Mediated ERK/CREB Phosphorylation and Slug Induction

In MCF-7 breast cancer cells engineered to stably express the FP receptor (MCF-FP), treatment with 11β-Prostaglandin F2α at concentrations of 0.1 and 1 µM induces phosphorylation of ERK and CREB, leading to increased Slug expression and decreased chemosensitivity compared to parental control cells . The stereoisomer PGF2α and its metabolizing enzyme AKR1B1 were examined in parallel, establishing that 11β-PGF2α is the specific product of AKR1C3 catalysis and mediates distinct FP receptor-dependent signaling outcomes [1]. This functional differentiation is enzymatically determined: AKR1C3 produces 11β-PGF2α as an FP receptor ligand whose activation promotes carcinoma cell survival, whereas the AKR1B1/PGF2α axis represents a distinct metabolic and signaling pathway .

breast cancer research FP receptor signaling cancer cell biology

CRTH2 Receptor Agonism: Differential Metabolic Origin and In Vivo Production

Both 9α,11β-PGF2 (11-epi-PGF2α) and its stereoisomer PGF2α act as agonists of the chemoattractant receptor CRTH2, which is expressed on Th2 cells, eosinophils, and basophils and mediates allergic inflammatory responses [1]. However, the two stereoisomers are produced via distinct biosynthetic routes: 9α,11β-PGF2 is a major PGD2 metabolite generated in vivo following allergen challenge, whereas PGF2α is produced independently of PGD synthase [2]. This metabolic divergence has significant implications for CRTH2 signaling in physiological contexts with or without concurrent PGD2 production. In allergic asthma, urinary excretion of 11β-PGF2α increases approximately 3-fold upon allergen-induced bronchoconstriction (from baseline ~54 ng/mmol creatinine), establishing this stereoisomer as a specific in vivo biomarker of PGD2 pathway activation [3].

allergic inflammation CRTH2 receptor eosinophil biology

Analytical Purity and Formulation Specifications for Reproducible Research

Commercial supplies of 11-epi-Prostaglandin F2α are standardized to ≥98% purity, with validated solubility profiles including DMF (100 mg/mL), DMSO (100 mg/mL), ethanol (100 mg/mL), and PBS pH 7.2 (10 mg/mL) . Recommended storage conditions are -20°C for long-term stability. Deuterated analogs (e.g., 11β-Prostaglandin F2α-d4, CAS 1240398-18-8; 11β-Prostaglandin F2α-d9) are available as internal standards for GC-MS or LC-MS quantification . These specifications enable reproducible experimental protocols and accurate quantitative analysis across lipid mediator research applications.

analytical chemistry lipidomics assay standardization

Defined Research Application Scenarios for 11-epi-Prostaglandin F2alpha Based on Quantified Evidence


PGD2 Pathway Biomarker Quantification in Allergic Inflammation and Asthma Research

11β-PGF2α serves as the primary plasma metabolite of PGD2 and a specific urinary biomarker of mast cell activation and PGD2 pathway engagement. In asthmatic subjects, urinary 11β-PGF2α increases approximately 3-fold upon allergen-induced bronchoconstriction, from a baseline of ~54 ng/mmol creatinine [1]. This quantified in vivo response establishes 11-epi-PGF2α as a pathway-specific analyte for monitoring PGD2-mediated allergic inflammation, distinguishable from PGF2α which is produced via PGD2-independent routes [2]. Deuterated internal standards (11β-PGF2α-d4, 11β-PGF2α-d9) enable precise LC-MS/MS quantification in biological matrices, supporting asthma research, mast cell activation syndrome studies, and allergic inflammation biomarker development .

FP Receptor Pharmacology and Smooth Muscle Contraction Studies

In isolated cat iris sphincter, 11β-PGF2α induces FP receptor-mediated contraction with an EC50 of 0.045 µM [1], providing a quantitative benchmark for FP receptor functional assays. In human bronchial smooth muscle, the compound induces contraction at concentrations of 0.1–30 µM, though this effect is mediated via TP receptors rather than FP receptors [2], highlighting the importance of tissue-specific receptor expression profiling. These defined potency ranges support reproducible experimental design in smooth muscle pharmacology and receptor selectivity studies.

Cancer Cell Signaling: AKR1C3-Dependent FP Receptor Activation Studies

In breast cancer research, 11β-PGF2α is specifically produced by the enzyme AKR1C3 and activates FP receptor-mediated signaling cascades distinct from those driven by PGF2α (which is metabolized by AKR1B1) [1]. In MCF-7 breast cancer cells expressing FP receptors (MCF-FP), treatment with 11β-PGF2α at 0.1–1 µM induces ERK and CREB phosphorylation, increases Slug expression, and decreases chemosensitivity compared to parental controls [2]. This stereoisomer-specific signaling pathway makes 11-epi-PGF2α essential for studies investigating AKR1C3-dependent FP receptor activation and its role in carcinoma cell survival and therapeutic resistance .

Analytical Method Development and Lipidomics Standardization

With defined purity (≥98%) and validated solubility across four solvent systems (DMF 100 mg/mL, DMSO 100 mg/mL, ethanol 100 mg/mL, PBS pH 7.2 10 mg/mL), 11-epi-PGF2α is suitable as an analytical reference standard for lipid mediator profiling and eicosanoid pathway analysis [1]. Deuterated analogs (11β-PGF2α-d4 and 11β-PGF2α-d9) provide matched internal standards for quantitative LC-MS/MS and GC-MS methods, enabling precise measurement of endogenous 11β-PGF2α in plasma, urine, and tissue samples [2]. This analytical utility supports lipidomics workflows, biomarker validation studies, and prostanoid metabolism research requiring stereochemically defined reference materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 11-epi-Prostaglandin F2alpha

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.